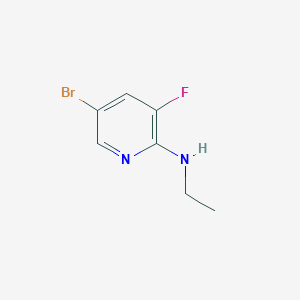
5-bromo-N-ethyl-3-fluoropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-ethyl-3-fluoropyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and reactivity.
Preparation Methods
The synthesis of 5-bromo-N-ethyl-3-fluoropyridin-2-amine can be achieved through several routes. One common method involves the nucleophilic substitution of a suitable precursor, such as 5-bromo-2-cyano-3-nitropyridine, using reagents like TBAF (tetra-n-butylammonium fluoride) and sulfuric acid as catalysts . Another approach involves the diazotization of substituted 2-aminopyridines followed by reaction with ethylamine . Industrial production methods typically optimize these reactions for higher yields and purity.
Chemical Reactions Analysis
5-bromo-N-ethyl-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is facilitated by the electron-withdrawing fluorine atom, making the compound less reactive than its chlorinated and brominated analogues.
Suzuki Cross-Coupling: This palladium-catalyzed reaction with arylboronic acids produces novel pyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, forming different products depending on the reagents used.
Scientific Research Applications
5-bromo-N-ethyl-3-fluoropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Agrochemicals: The compound is incorporated into lead structures for new agricultural products with improved properties.
Radiotherapy: Fluorinated pyridines, including this compound, are explored as potential imaging agents for cancer treatment.
Mechanism of Action
The mechanism of action of 5-bromo-N-ethyl-3-fluoropyridin-2-amine involves its interaction with molecular targets through its electron-withdrawing fluorine atom. This interaction can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
5-bromo-N-ethyl-3-fluoropyridin-2-amine can be compared with other fluorinated pyridines, such as:
Properties
Molecular Formula |
C7H8BrFN2 |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
5-bromo-N-ethyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H8BrFN2/c1-2-10-7-6(9)3-5(8)4-11-7/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
RZLWULPVGCJDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=N1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


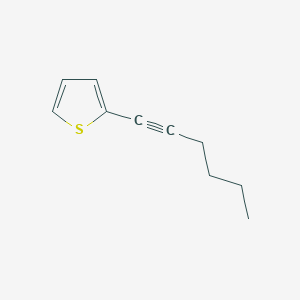
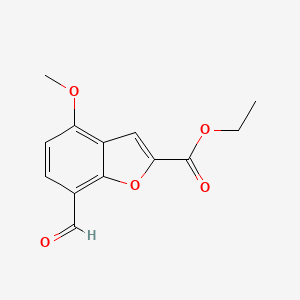
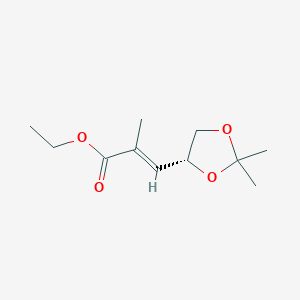
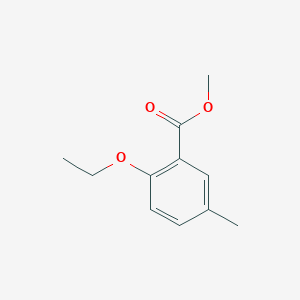

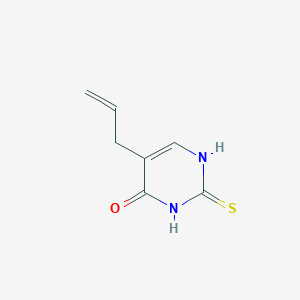


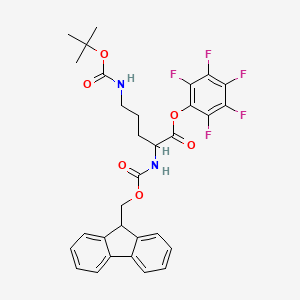
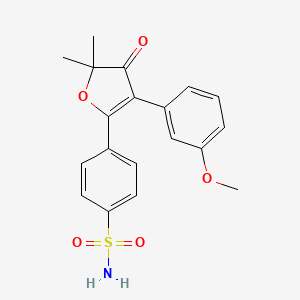

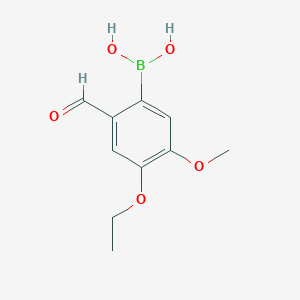
![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)

